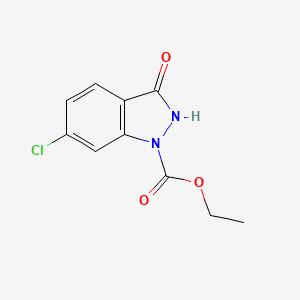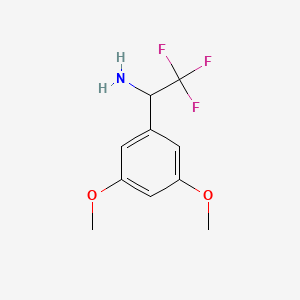
1-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroethylamine: is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a trifluoromethyl group attached to the ethylamine chain and two methoxy groups on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroethylamine typically involves the reaction of 3,5-dimethoxybenzaldehyde with trifluoroethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a reducing agent like sodium borohydride (NaBH4). The reaction conditions include maintaining a temperature of around 60-80°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with continuous monitoring of reaction parameters. The use of automated systems for the addition of reagents and control of temperature and pressure ensures high yield and purity of the final product. The purification process typically involves recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroethylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), polar aprotic solvents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Phenols, ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroethylamine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It is used in the development of probes and markers for studying enzyme activities and receptor interactions.
Medicine: The compound is investigated for its potential therapeutic applications. It is explored as a candidate for drug development, particularly in the treatment of neurological disorders and cancer.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, resins, and coatings with unique properties.
Wirkmechanismus
The mechanism of action of 1-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroethylamine involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and metabolic processes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes and interact with intracellular targets. The methoxy groups on the phenyl ring contribute to its binding affinity and selectivity towards specific receptors.
Vergleich Mit ähnlichen Verbindungen
- 1-(3,5-Dimethoxyphenyl)-2-aminoethanol
- 1-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroethanol
- 1-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroacetamide
Comparison: 1-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroethylamine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. Compared to its analogs, this compound exhibits higher lipophilicity and stability, making it more suitable for certain applications in drug development and material science. The methoxy groups enhance its binding affinity and selectivity, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C10H12F3NO2 |
|---|---|
Molekulargewicht |
235.20 g/mol |
IUPAC-Name |
1-(3,5-dimethoxyphenyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C10H12F3NO2/c1-15-7-3-6(4-8(5-7)16-2)9(14)10(11,12)13/h3-5,9H,14H2,1-2H3 |
InChI-Schlüssel |
CZDLNNOZLPYHOG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1)C(C(F)(F)F)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl 3-({[(2-bromophenyl)methyl]amino}methyl)azetidine-1-carboxylate](/img/structure/B12440850.png)
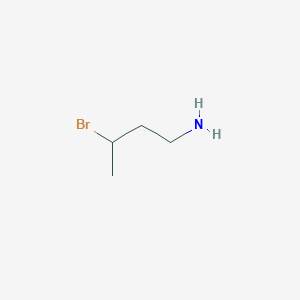

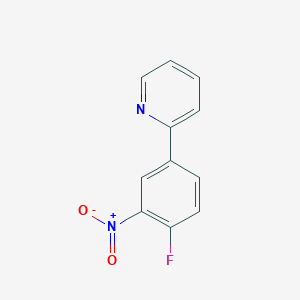
![2-Bromo-6-chlorothieno[3,2-c]pyridine](/img/structure/B12440903.png)
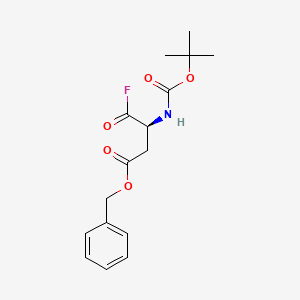


![(2S)-6-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzopyran-4-one](/img/structure/B12440921.png)
![Cobalt(2+);5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22(27),23,25,28-undecaene](/img/structure/B12440923.png)
![N-[6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12440928.png)
